molecular formula C11H13ClF3NO3 B12957501 (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride

Cat. No.: B12957501
M. Wt: 299.67 g/mol
InChI Key: NLVVDWCFFIPKLM-QRPNPIFTSA-N
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Description

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The final step involves the deprotection of the benzyl group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted amino acids and benzyl derivatives. Examples include:

Uniqueness

The uniqueness of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride lies in its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H13ClF3NO3

Molecular Weight

299.67 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H12F3NO3.ClH/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17;/h1-3,5,8H,4,6,15H2,(H,16,17);1H/t8-;/m0./s1

InChI Key

NLVVDWCFFIPKLM-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O.Cl

Origin of Product

United States

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